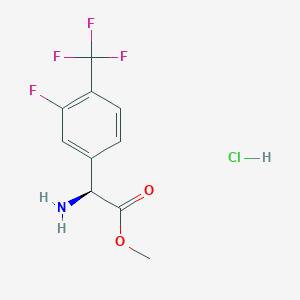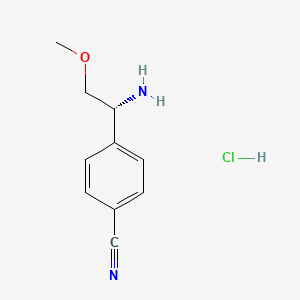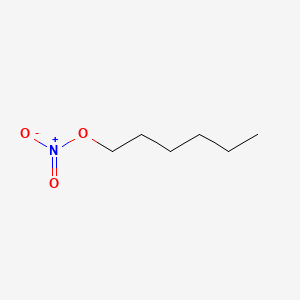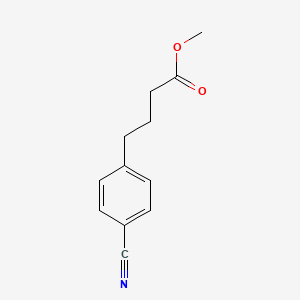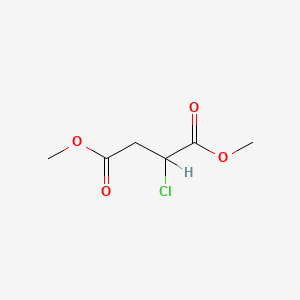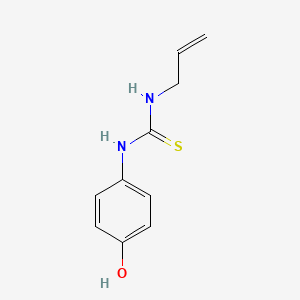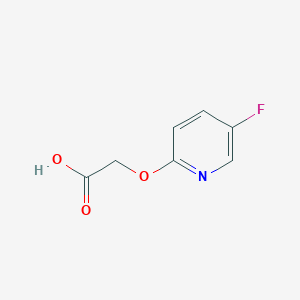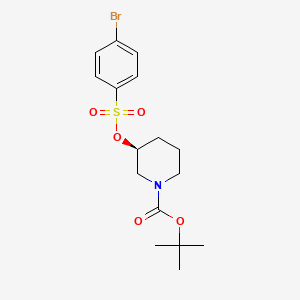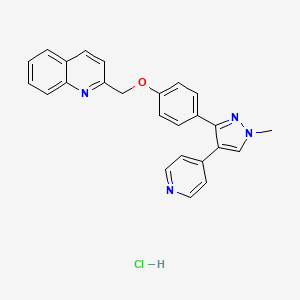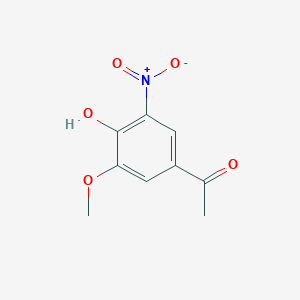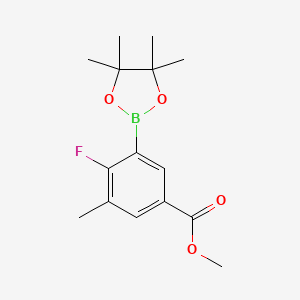
2-氟-3-甲基-5-(甲氧羰基)苯硼酸,频哪醇酯
描述
“2-Fluoro-3-methyl-5-(methoxycarbonyl)phenylboronic acid, pinacol ester” is a boronic ester compound . Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Molecular Structure Analysis
The molecular structure of “2-Fluoro-3-methyl-5-(methoxycarbonyl)phenylboronic acid, pinacol ester” can be represented by the InChI code:1S/C15H20BFO4/c1-9-7-10 (13 (18)19-6)8-11 (12 (9)17)16-20-14 (2,3)15 (4,5)21-16/h7-8H,1-6H3 . Chemical Reactions Analysis
Boronic esters, including “2-Fluoro-3-methyl-5-(methoxycarbonyl)phenylboronic acid, pinacol ester”, are susceptible to hydrolysis . The kinetics of this reaction is dependent on the substituents in the aromatic ring . Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Fluoro-3-methyl-5-(methoxycarbonyl)phenylboronic acid, pinacol ester” include a molecular weight of 294.13 . It is recommended to be stored in a refrigerated condition .科学研究应用
Suzuki–Miyaura Coupling
These compounds are often used in the Suzuki–Miyaura coupling . This is a type of palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides . The reaction conditions are mild and functional group tolerant, making it a widely applied method for carbon-carbon bond formation .
Protodeboronation
The compounds can be used in protodeboronation . This is a process where boronic esters are converted to their corresponding hydrocarbons . This process can be paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Preparation of Sulfinamide Derivatives
Phenylboronic acid pinacol ester, a related compound, can be used to prepare sulfinamide derivatives . This involves reacting the ester with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate .
Rhodium-Catalyzed Intramolecular Amination
The compounds can be used in rhodium-catalyzed intramolecular amination . This is a process where a nitrogen atom is introduced into a molecule, often leading to the formation of a new ring structure .
Palladium-Catalyzed Direct Arylation
The compounds can be used in palladium-catalyzed direct arylation . This is a process where an aryl group is directly attached to another molecule, often leading to the formation of biaryl compounds .
Cancer Treatment
Boric acid compounds, such as these, have been used in cancer treatment . They have been used in boron neutron capture therapy and feedback control drug transport polymers . In addition, they have been used as enzyme inhibitors or specific ligand drugs . They can be used not only in the treatment of tumors and microbial infections, but also in the design of anticancer drugs .
Fluorescent Probes
Boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, saccharides, copper and fluorine ions, and catecholamine substances .
Synthesis of Other Compounds
These compounds can be used in the synthesis of other compounds . For example, they can be obtained by a three-step substitution reaction .
未来方向
Boronic esters, including “2-Fluoro-3-methyl-5-(methoxycarbonyl)phenylboronic acid, pinacol ester”, have potential applications in the design of new drugs and drug delivery devices . Future research may focus on improving the synthesis methods and understanding the hydrolysis kinetics of these compounds .
作用机制
Target of Action
The primary target of this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon-carbon bonds . The compound, being a boronic ester, serves as an organoboron reagent in this reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the organoboron compound (like our compound) transfers its organic group to a metal (like palladium in the Suzuki-Miyaura reaction) . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura reaction is a key pathway in organic synthesis, enabling the formation of complex organic compounds from simpler ones . The downstream effects include the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
It’s important to note that boronic esters like this compound are generally stable and readily prepared . They are also known to undergo protodeboronation, a process that can influence their bioavailability .
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki-Miyaura reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants used in the reaction .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH can strongly influence the rate of protodeboronation, a reaction that boronic esters like this compound can undergo . Additionally, the compound’s stability and reactivity can be affected by factors such as temperature and the presence of other chemicals .
属性
IUPAC Name |
methyl 4-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BFO4/c1-9-7-10(13(18)19-6)8-11(12(9)17)16-20-14(2,3)15(4,5)21-16/h7-8H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WERUCWWZSIWHIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BFO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501118318 | |
| Record name | Benzoic acid, 4-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501118318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-methyl-5-(methoxycarbonyl)phenylboronic acid, pinacol ester | |
CAS RN |
2096330-13-9 | |
| Record name | Benzoic acid, 4-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096330-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501118318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



